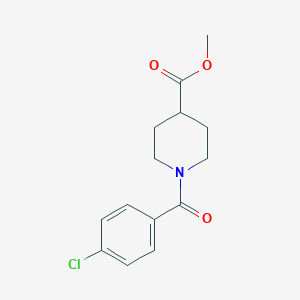

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-19-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQSHQMQHOFSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine-4-carboxylate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chlorobenzoyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Synthesis and Reactivity

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its reactivity is primarily attributed to the piperidine ring, which can undergo various transformations, including acylation and alkylation reactions. This compound has been utilized as a building block for developing inhibitors of monoacylglycerol lipase (MAGL), a target for treating conditions like pain and inflammation.

Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the role of this compound derivatives as reversible inhibitors of MAGL. These inhibitors are being investigated for their potential therapeutic applications in managing pain and inflammatory diseases without the side effects associated with irreversible inhibitors.

- Case Study : A study optimized this compound's structure to enhance its inhibitory potency against MAGL, achieving a Ki value of 0.65 µM, significantly improving upon earlier derivatives .

Antitubercular Agents

The compound has been implicated in the synthesis of antitubercular agents. Its derivatives are being explored for their effectiveness against Mycobacterium tuberculosis, showing promise in combination therapies that enhance efficacy and reduce resistance.

- Research Findings : A recent investigation into piperidine derivatives indicated that modifications to this scaffold could yield potent MenA inhibitors, which play a crucial role in the biosynthesis of menaquinone, essential for bacterial survival .

Cancer Therapeutics

This compound is also being studied for its potential in cancer therapy. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further development.

- Example : Modifications to this compound have led to the identification of potent inhibitors with high selectivity for protein kinase B (PKB), which is involved in multiple signaling pathways related to cell growth and survival .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The chlorobenzoyl group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidine Derivatives

Key Observations :

- Ethyl esters (e.g., Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate) exhibit higher molecular weight and lipophilicity than methyl esters, which may slow hydrolysis and prolong metabolic stability .

- Carfentanil’s phenylpropanoylamino group is critical for µ-opioid receptor binding, absent in the target compound, explaining its lack of opioid activity .

Physicochemical Properties

Table 2: Solubility and Stability Data

Key Observations :

- The methyl ester in the target compound balances moderate lipophilicity (LogP ~2.8) with synthetic accessibility.

- Conversion to a carboxylic acid (e.g., 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid) significantly improves water solubility but reduces cell permeability .

Pharmacological Activity

Table 3: Reported Bioactivities

Key Observations :

- The target compound lacks the propanoylamino and phenylethyl groups critical for opioid receptor binding, distinguishing it from carfentanil .

- Piperidine carboxylates with triazolyl-benzyl groups () demonstrate nanomolar potency at S1P receptors, suggesting the target compound’s 4-chlorobenzoyl group could be optimized for similar applications .

Biological Activity

Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chlorobenzoyl group and a methyl ester. Its structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets.

The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The chlorobenzoyl moiety may facilitate binding to proteins or enzymes, modulating their activity. Research suggests that this compound may act as an inhibitor for certain enzymes and receptors, including monoacylglycerol lipase (MAGL), which is implicated in various pathological conditions such as cancer and inflammation .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study highlighted its role as a reversible MAGL inhibitor, demonstrating an inhibition constant (Ki) of 8.6 µM, which was optimized to 0.65 µM through structural modifications . This indicates potential therapeutic applications in cancer treatment by modulating endocannabinoid signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further investigations are required to establish its efficacy and mechanism against specific pathogens.

Study on MAGL Inhibition

In a notable study focusing on the development of potent MAGL inhibitors, this compound was identified as a lead compound due to its reversible inhibition profile. The study involved structural optimization that enhanced its potency while minimizing side effects typically associated with irreversible inhibitors .

Pain Management Research

Another research effort explored the relationship between piperidine derivatives and pain sensation via P2X3 receptors. This compound was part of a broader investigation into piperidine analogues aimed at pain management, showcasing the compound's potential in analgesic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Ki (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 0.65 | MAGL Inhibitor |

| Methyl piperidine-4-carboxylate | Structure | Not specified | General piperidine activity |

| 1-(4-chlorobenzyl)piperidine-4-carboxylate | Structure | Not specified | Potential anticancer |

This table illustrates the competitive edge of this compound in terms of its specific inhibitory activity against MAGL compared to other related compounds.

Future Directions and Research Needs

While initial findings are promising, further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : To confirm efficacy in animal models.

- Mechanistic Studies : To clarify the pathways involved in its biological activities.

- Optimization of Pharmacokinetics : To enhance bioavailability and reduce potential side effects.

Q & A

Basic: What are the standard synthetic routes for Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate?

The compound is typically synthesized via a two-step process:

Coupling Reaction : React piperidine-4-carboxylate derivatives with 4-chlorobenzoyl chloride using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous acetonitrile .

Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions or via diazomethane treatment.

Key validation includes monitoring reaction progress via TLC and confirming purity (>97%) by HPLC .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

- Solvent Selection : Non-polar solvents (e.g., toluene) improve steric control in coupling reactions, while aprotic solvents (e.g., THF) enhance nucleophilic acyl substitution .

- Catalyst Screening : Test alternatives to EDCI, such as DCC or HATU, to reduce side products.

- Temperature Control : Maintain temperatures between 0–5°C during exothermic steps to minimize decomposition.

Contradictions in reported yields (e.g., 60–85%) often arise from residual moisture or incomplete purification; use molecular sieves and flash chromatography for consistency .

Basic: What analytical methods confirm the compound’s structural integrity?

- NMR Spectroscopy : and NMR validate the piperidine ring (δ 2.5–3.5 ppm) and 4-chlorobenzoyl group (δ 7.4–7.6 ppm) .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles (e.g., C=O at 1.21 Å) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 281.7 [M+H]⁺ .

Advanced: How to address crystallographic data inconsistencies in polymorphic forms?

- Data Collection : Ensure high-resolution (<1.0 Å) data using synchrotron sources to resolve overlapping electron densities.

- Refinement Strategies : Apply twin refinement in SHELXL for twinned crystals and validate with R-factor convergence (<5%) .

- Temperature-Dependent Studies : Characterize thermal stability via DSC to identify phase transitions that may explain polymorphism .

Basic: Which HPLC conditions are optimal for purity analysis?

- Mobile Phase : Methanol:sodium acetate buffer (65:35 v/v, pH 4.6) ensures baseline separation of impurities .

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Detection : UV at 254 nm for chlorobenzoyl chromophore absorption. Validate with retention time (RT) ~8.2 min and peak symmetry >0.9 .

Advanced: How to design pharmacological assays for target interaction studies?

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., -ligands) to measure affinity at GPCRs or ion channels.

- Dose-Response Curves : Fit data to Hill equations to calculate IC₅₀ values; compare with structurally similar analogs (e.g., trifluoromethyl derivatives ).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS to assess CYP450-mediated degradation .

Basic: What purity standards are critical for biological testing?

- Chromatographic Purity : ≥97% by HPLC to exclude cytotoxic impurities .

- Elemental Analysis : C, H, N within ±0.4% of theoretical values.

- Residual Solvents : Ensure compliance with ICH Q3C guidelines (e.g., acetonitrile <410 ppm) .

Advanced: How to resolve contradictions in reported bioactivity data?

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

- Compound Solubility : Use co-solvents like DMSO (<0.1% v/v) to avoid precipitation in aqueous buffers .

- Statistical Analysis : Apply ANOVA to compare inter-study variability; consider logP differences (calculated ~2.8) affecting membrane permeability .

Basic: What computational tools predict the compound’s physicochemical properties?

- LogP and pKa : Use ChemAxon or ACD/Labs with PubChem’s InChI (InChI=1S/C12H14ClNO3) for partition coefficient (logP ~2.8) and basicity (pKa ~7.1) .

- Docking Studies : AutoDock Vina models interactions with targets like sigma receptors; validate with free energy calculations (ΔG < -8 kcal/mol) .

Advanced: How to mitigate solubility challenges in formulation studies?

- Co-Solvent Systems : Test cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility .

- Salt Formation : Synthesize hydrochloride salts (e.g., methyl piperidine carboxylate dihydrochloride analogs ) for improved bioavailability.

- Nanosuspensions : Use high-pressure homogenization to reduce particle size (<200 nm) and increase surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.